molecular formula C25H36N4O10 B1669047 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid CAS No. 96623-56-2

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid

Katalognummer: B1669047
CAS-Nummer: 96623-56-2
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: HVANMRCHFMTSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is synthesized through a multi-step process. The key steps involve the reaction of methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of cinitapride hydrogen tartrate often involves direct compression technology for tablet formulation . This method is preferred due to its efficiency and ability to produce immediate-release tablets with consistent quality attributes .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid, commonly referred to as cinitapride hydrogen tartrate, is a benzamide derivative with significant gastroprokinetic and antiemetic properties. This compound is primarily employed in the treatment of various gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.

Gastrointestinal Disorders

Cinitapride is extensively studied for its therapeutic effects on gastrointestinal disorders. It acts as a gastroprokinetic agent by enhancing motility in the gastrointestinal tract, making it beneficial for patients suffering from conditions like GERD and delayed gastric emptying. The compound's mechanism involves acting on serotonin receptors (5-HT1, 5-HT2, and 5-HT4), where it functions as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors, leading to increased acetylcholine release and improved motility .

Pharmacological Research

The compound is utilized in pharmacological studies to explore its potential interactions with serotoninergic pathways. Research indicates that cinitapride's unique receptor profile may provide insights into developing new treatments for gastrointestinal motility disorders. Its ability to modulate serotonin receptor activity makes it a valuable tool in understanding the complex mechanisms governing gut motility .

Several studies have highlighted the efficacy of cinitapride in clinical settings:

Case Study 1: Efficacy in GERD Treatment
A clinical trial involving patients with GERD demonstrated that cinitapride significantly improved symptoms compared to placebo. Patients reported reduced heartburn frequency and improved quality of life metrics after a treatment course of cinitapride .

Case Study 2: Comparison with Other Agents
In a comparative study against metoclopramide and domperidone, cinitapride showed superior efficacy in enhancing gastric emptying rates without the extrapyramidal side effects commonly associated with dopamine antagonists. This finding underscores its potential as a safer alternative for managing gastrointestinal motility disorders.

Wirkmechanismus

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid exerts its effects by acting on serotonin receptors. It functions as an agonist at 5-HT1 and 5-HT4 receptors, enhancing gastrointestinal motility. Additionally, it acts as an antagonist at 5-HT2 receptors, which helps in reducing symptoms of nausea and vomiting . The compound also has discrete antidopaminergic activity, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.

    Domperidone: A dopamine antagonist used for similar indications.

    Cisapride: A prokinetic agent with a similar mechanism of action.

Uniqueness

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is unique due to its combined agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors . This dual action makes it particularly effective in treating a range of gastrointestinal motility disorders .

Biologische Aktivität

The compound 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, commonly known as Cinitapride, is a pharmaceutical agent with notable biological activities. It primarily functions as a gastroprokinetic agent and has been studied for its effects on gastrointestinal motility and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cinitapride's chemical formula is C25H36N4O10C_{25}H_{36}N_{4}O_{10}, with a molecular weight of approximately 594.6 g/mol. The compound features a piperidine ring, an ethoxy group, and a nitrobenzamide moiety, which contribute to its pharmacological properties.

Cinitapride exerts its biological effects primarily through the following mechanisms:

  • Serotonin Receptor Modulation : Cinitapride acts as an agonist at 5-HT_4 receptors, enhancing gastrointestinal motility by promoting the release of acetylcholine from enteric neurons.
  • Dopamine Antagonism : By antagonizing dopamine D2 receptors, it mitigates the inhibitory effects of dopamine on gastrointestinal motility.
  • Gastroprokinetic Effects : The compound has been shown to increase gastric emptying and improve symptoms associated with functional dyspepsia.

Biological Activity Data

Activity Mechanism Reference
Gastroprokinetic5-HT_4 receptor agonism
AntiemeticDopamine D2 receptor antagonism
Increased gastric emptyingEnhanced cholinergic activity

Study 1: Efficacy in Functional Dyspepsia

A clinical trial evaluated the efficacy of Cinitapride in patients with functional dyspepsia. Results indicated significant improvements in symptoms such as bloating and early satiety compared to placebo groups. The study highlighted the role of serotonin modulation in symptom relief.

Study 2: Safety Profile Assessment

Research assessing the safety profile of Cinitapride reported a low incidence of adverse effects. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of the drug. This study emphasized the compound's favorable safety profile compared to other gastroprokinetic agents.

Study 3: Pharmacokinetics

Pharmacokinetic studies demonstrated that Cinitapride is rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound exhibits a half-life conducive to once or twice daily dosing, making it a practical choice for chronic conditions.

Eigenschaften

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 2
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 3
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 4
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Reactant of Route 6
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.